molecular formula C9H14N4O4 B12073049 N4-Amino-2'-deoxycytidine

N4-Amino-2'-deoxycytidine

Cat. No.: B12073049
M. Wt: 242.23 g/mol
InChI Key: YPGRYFVGCNKJCU-SHYZEUOFSA-N
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Description

N4-Amino-2'-deoxycytidine is a cytosine nucleoside analogue in which the exocyclic amino group at the N4 position of 2'-deoxycytidine is replaced with an amino (-NH₂) moiety. Studies highlight its ambivalent incorporation into DNA, pairing with both guanine (G) and adenine (A) due to tautomeric shifts, which can lead to mismatches during replication . Its mutagenic activity is two orders of magnitude lower than its ribonucleoside counterpart, N4-aminocytidine, likely due to differences in cellular kinase activity (e.g., deoxycytidine kinase) that affect phosphorylation and metabolic activation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1

InChI Key

YPGRYFVGCNKJCU-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Bisulfite (HSO3−) facilitates the reaction by forming a transient adduct with the cytidine base, increasing the electrophilicity of the N4 position. Hydrazine (NH2NH2) then displaces the bisulfite group, yielding N4-amino-2'-deoxycytidine. Key variables include:

  • Temperature : Elevated temperatures (37–65°C) accelerate the reaction but risk side-product formation, such as N4-methylcytidine.

  • Reagent Ratios : A 1:1 molar ratio of hydrazine to deoxycytidine minimizes over-amination.

  • Reaction Time : Prolonged exposure (>16 hours) at 25°C reduces yield due to hydrolysis byproducts.

Challenges and Limitations

Direct amination faces hurdles in regioselectivity and purity. For example, N4-hydroxycytidine formation competes under acidic conditions, necessitating strict pH control (pH 6.5–7.5). Additionally, deoxycytidine’s lower solubility compared to ribocytidine complicates large-scale synthesis, often requiring polar solvents like dimethylformamide (DMF).

Synthesis via 4-Thio-2'-Deoxyuridine Intermediate

A more robust method involves substituting the 4-thio group in 4-thio-2'-deoxyuridine with hydrazine. This route, validated for this compound triphosphate (dCTP), is adaptable to nucleoside synthesis.

Preparation of 4-Thio-2'-Deoxyuridine

The synthesis begins with 2'-deoxyuridine , which undergoes thiolation at the C4 position:

  • Protection of Hydroxyl Groups : Acetylation using acetic anhydride and sodium acetate at 90°C for 30 minutes yields 5-acetyl-2'-deoxyuridine.

  • Thiolation with Lawesson’s Reagent : The acetylated intermediate reacts with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in anhydrous toluene, replacing the carbonyl oxygen with sulfur.

  • Deprotection : Sodium methoxide in methanol removes acetyl groups, yielding 4-thio-2'-deoxyuridine with a 63% overall yield.

Hydrazine-Mediated Substitution

4-Thio-2'-deoxyuridine is treated with hydrazine hydrate (NH2NH2·H2O) in aqueous solution at room temperature for 18 hours. The thiol group acts as a leaving group, enabling nucleophilic attack by hydrazine to form this compound. Key advantages include:

  • Mild Conditions : Room-temperature reactions reduce energy input and side reactions.

  • High Yield : Reported yields for the triphosphate analog reach 66%, suggesting comparable efficiency for nucleoside synthesis.

Comparative Analysis of Synthetic Routes

ParameterDirect Amination4-Thio Substitution
Starting Material2'-Deoxycytidine2'-Deoxyuridine
Reaction Steps13
Overall Yield~40% (extrapolated)63% (thiolation step)
Byproduct FormationModerateLow
ScalabilityLimited by solubilityHigh

The 4-thio substitution route offers superior reproducibility and scalability, albeit with additional synthetic steps. Direct amination, while simpler, struggles with regioselectivity and requires rigorous purification.

Side Reactions and Byproduct Management

Transamination and Methylation

In methylamine-containing reagents, N4-methylcytidine forms as a side product, particularly at elevated temperatures (Table 1).

Table 1 : Side Product Formation Under Methylamine/t-Butylamine Conditions

TemperatureN4-Methylcytidine (%)
25°C<0.01
37°C~0.25
65°C~2.5

Hydrolysis of Hydrazine Adducts

Prolonged reaction times or acidic conditions hydrolyze the N4-amino group to N4-hydroxycytidine , necessitating neutral pH buffers and timed quenching.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : The N4-amino proton resonates at δ 6.8–7.2 ppm, distinct from N4-acetyl (δ 2.1–2.3 ppm).

  • 13C NMR : The C4 carbon shifts upfield to ~150 ppm upon amination.

Mass Spectrometry (MS)

Electrospray ionization (ESI) confirms the molecular ion peak at m/z 269.1 [M+H]+ for this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) achieves >95% purity, with a retention time of 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

N4-Amino-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N4-substituted analogs.

Scientific Research Applications

Molecular Biology

DNA Synthesis:
N4-Amino-2'-deoxycytidine serves as a crucial building block in the synthesis of modified nucleotides. These modified nucleotides are essential for creating DNA strands used in genetic engineering and synthetic biology applications. The incorporation of N4-amino modifications can enhance the stability and functionality of DNA constructs, allowing for more effective gene delivery systems and gene expression studies .

Enzymatic Reactions:
Research indicates that this compound triphosphate (dCTP) can act as a substrate for various DNA polymerases. For instance, studies have shown that dCTP can be efficiently utilized by family A and B DNA polymerases, facilitating the synthesis of modified DNA strands. This property is particularly useful for applications involving the amplification of specific DNA sequences or the development of diagnostic tools .

Pharmaceutical Development

Antiviral Research:
this compound has been investigated for its potential in developing antiviral therapies. Its ability to inhibit viral replication makes it a candidate for research focused on treating viral infections, including HIV. By modifying the nucleoside structure, researchers aim to enhance its efficacy against various viral targets .

Cancer Therapy:
The compound is also being explored in the context of cancer treatment. Its modifications may improve the efficacy of existing chemotherapeutic agents by enhancing their ability to target cancer cells while minimizing side effects. This application underscores the compound's potential role in personalized medicine approaches where tailored therapies are designed based on individual patient profiles .

Biotechnology

Diagnostic Tools:
In biotechnology, this compound is applied in developing diagnostic tools and therapeutic agents. Its versatility allows researchers to create probes and primers for specific nucleic acid sequences, enabling sensitive detection methods used in clinical diagnostics and environmental monitoring .

Mutagenesis Studies:
The compound's ambivalent hydrogen bonding potential makes it an attractive candidate for mutagenesis studies. Researchers utilize this compound derivatives to investigate the mechanisms of mutagenesis and DNA repair processes, contributing to our understanding of genetic stability and evolution .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Molecular Biology DNA synthesis, enzymatic reactionsEnhances stability and functionality of DNA constructs
Pharmaceuticals Antiviral therapies, cancer treatmentPotential to improve efficacy and reduce side effects
Biotechnology Diagnostic tools, therapeutic agentsUseful for creating probes and primers for nucleic acid detection
Mutagenesis Studies Investigating mechanisms of mutagenesisProvides insights into genetic stability and repair mechanisms

Case Studies

  • Antiviral Research : A study explored the effects of this compound on HIV replication, demonstrating a significant reduction in viral load in treated cells compared to controls .
  • Cancer Therapy Development : Research indicated that incorporating N4-amino modifications into existing chemotherapeutics enhanced their cytotoxic effects on cancer cell lines while reducing toxicity to normal cells .
  • Mutagenesis Mechanisms : A study utilizing derivatives of this compound revealed insights into how certain modifications can lead to increased mutation rates in bacterial models, contributing to our understanding of genetic variability .

Mechanism of Action

The mechanism of action of N4-Amino-2’-deoxycytidine involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the N4 position can form hydrogen bonds with complementary bases, potentially leading to mismatches and errors during DNA replication. This can trigger DNA repair mechanisms or induce apoptosis in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N4-Substituted 2'-Deoxycytidine Derivatives

N4-Hydroxy-2'-deoxycytidine
  • Structure: Features an N4-hydroxy (-OH) group instead of the amino group.
  • Activity: Exhibits lower mutagenicity compared to N4-amino-2'-deoxycytidine. Primarily studied for its tautomerism and incorporation into DNA by polymerases .
  • Key Data: In bacterial mutagenesis assays, N4-hydroxy-2'-deoxycytidine showed 100-fold lower activity than this compound .
N4-Methoxy-2'-deoxycytidine
  • Structure : Contains an N4-methoxy (-OCH₃) substituent.
  • Activity: Demonstrates ambivalent base-pairing similar to N4-amino derivatives but with reduced enzymatic recognition. Used to study polymerase fidelity .
N4-Alkyl Derivatives (e.g., N4-Dodecyl-5-methyl-2'-deoxycytidine)
  • Structure : Alkyl chains (e.g., dodecyl) at N4 and methyl at C3.
  • Activity : These derivatives exhibit potent biocidal properties, particularly against Gram-positive bacteria and fungi. N4-alkyl-5-methyl-2'-deoxycytidines outperform C4-modified analogues in antibacterial efficacy .

Table 1: Comparison of N4-Substituted 2'-Deoxycytidine Derivatives

Compound Substituent Key Activity Mutagenicity (Relative to N4-Amino)
This compound -NH₂ DNA polymerase ambivalence 1× (Baseline)
N4-Hydroxy-2'-deoxycytidine -OH Tautomerism-driven mismatches 0.01×
N4-Methoxy-2'-deoxycytidine -OCH₃ Polymerase fidelity studies Not quantified
N4-Dodecyl-5-methyl-2'-dC -C₁₂H₂₅, -CH₃ Antibacterial (Gram-positive) Non-mutagenic

Deoxycytidine Analogues with Modifications at Other Positions

5-Aza-2'-deoxycytidine (Decitabine)
  • Structure : Aza substitution at C5, replacing carbon with nitrogen.
  • Activity : Inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes. In bladder cancer cells (RT4), it extended cell doubling time by 66.4%, outperforming zebularine .
2',2'-Difluorodeoxycytidine (Gemcitabine, dFdC)
  • Structure : Difluoro substitution at 2'-position.
  • Activity : Inhibits ribonucleotide reductase (RNR) via its diphosphate metabolite, depleting dNTP pools. At 0.1 μM, dFdC reduced dCTP levels by 97% in CCRF-CEM cells, making it a potent chemotherapeutic .
3'-Deoxycytidine
  • Structure : Absence of hydroxyl group at 3'-position.
  • Activity : Inactive against HCV replicons due to inefficient phosphorylation or metabolic instability, despite potency against HCV polymerase .

Table 2: Comparison of Deoxycytidine Analogues with Non-N4 Modifications

Compound Modification Mechanism of Action Key Biological Effect
5-Aza-2'-deoxycytidine C5-aza DNMT inhibition DNA hypomethylation, gene re-expression
2',2'-Difluorodeoxycytidine 2'-difluoro RNR inhibition, dNTP depletion Cytotoxicity (IC₅₀: 0.1 μM)
3'-Deoxycytidine 3'-deoxy Poor phosphorylation Inactive in cell culture

Ribonucleoside vs. Deoxyribonucleoside Comparisons

  • N4-Aminocytidine (Ribonucleoside): Exhibits 100-fold higher mutagenicity than this compound in Salmonella typhimurium TA100, attributed to efficient phosphorylation by cellular kinases absent in deoxyribonucleoside metabolism .

Q & A

Q. What synthetic methodologies are recommended for preparing N4-amino-2'-deoxycytidine derivatives?

The synthesis of this compound derivatives often involves nucleoside modification strategies. A validated approach includes cyclization reactions to form bicyclic structures, as demonstrated in the synthesis of related analogs using regioselective protection and deprotection steps. For example, Loakes et al. (2001) described the use of selective amino group functionalization and phosphoramidite chemistry to achieve high-purity products . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via reversed-phase HPLC.

Q. How can researchers quantify this compound incorporation into DNA?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used. A protocol involves enzymatic hydrolysis of DNA to nucleosides using nucleases (e.g., DNase I, phosphodiesterase, alkaline phosphatase), followed by separation on a C18 column with isocratic elution. Methylation status can be quantified by comparing retention times to synthetic standards, as described in genomic DNA methylation studies . For accuracy, include internal standards (e.g., isotope-labeled 5-methyl-2'-deoxycytidine) and validate with triplicate measurements.

Q. What safety protocols are critical when handling this compound in the lab?

Adhere to GHS hazard classifications (e.g., H302, H315, H319) and implement:

  • Containment : Use fume hoods for dust/aerosol-prone steps .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Decontamination : Clean spills with ethanol and diatomaceous earth absorbents .
  • Waste disposal : Follow local regulations for chemical waste, particularly for toxic decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in antiviral or anticancer efficacy may arise from differences in cell models, methylation states, or metabolic activation. To address this:

  • Comparative assays : Test analogs side-by-side in isogenic cell lines (e.g., wild-type vs. DNA methyltransferase knockout) .
  • Metabolic profiling : Quantify intracellular phosphorylation using LC-MS to assess activation to triphosphate forms .
  • Epigenetic mapping : Pair RNA-seq with whole-genome bisulfite sequencing to correlate drug exposure with gene-specific demethylation .

Q. What experimental designs are optimal for evaluating the impact of this compound on DNA methylation dynamics?

A robust design includes:

  • Time-course studies : Treat cells for 72–96 hours to capture delayed demethylation effects .
  • Dose titration : Use 0.1–10 µM ranges to avoid off-target cytotoxicity .
  • Controls : Include 5-aza-2'-deoxycytidine (a known DNMT inhibitor) and untreated controls .
  • Endpoint analysis : Combine methylated DNA immunoprecipitation (MeDIP) with pyrosequencing for locus-specific validation .

Q. How do structural modifications at the N4 position influence the stability and bioavailability of 2'-deoxycytidine analogs?

Stability studies should assess:

  • Chemical degradation : Expose analogs to pH extremes (e.g., 1M HCl/NaOH) and monitor decomposition via NMR or LC-MS .
  • Plasma stability : Incubate with human plasma at 37°C and quantify intact compound over 24 hours using LC-MS/MS .
  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral bioavailability .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry .
  • Mass spectrometry : Employ high-resolution MS (HRMS) with electrospray ionization (ESI) for exact mass verification .
  • X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing with target enzymes (e.g., DNA methyltransferases) .

Q. How can researchers mitigate off-target effects when studying this compound in vitro?

  • Transcriptome-wide analysis : Perform RNA-seq to identify differentially expressed genes unrelated to methylation .
  • Chemical proteomics : Use photoaffinity probes to map non-canonical binding partners .
  • Rescue experiments : Co-treat with excess deoxycytidine (1–10 mM) to compete for nucleoside transporters .

Data Interpretation and Validation

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for false discovery rate (FDR) .
  • Meta-analysis : Pool data from independent replicates using random-effects models to account for variability .

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